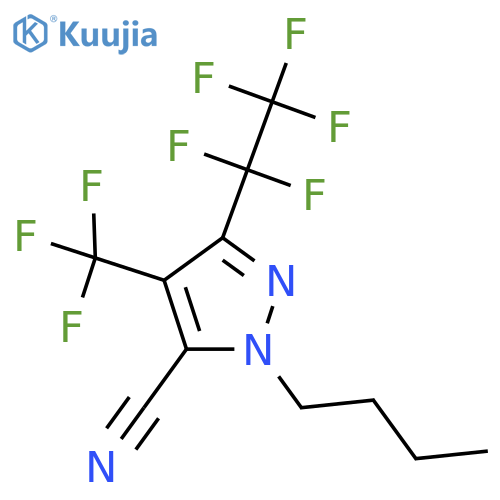Cas no 2171830-67-2 (1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile)
1-ブチル-3-(1,1,2,2,2-ペンタフルオロエチル)-4-(トリフルオロメチル)-1H-ピラゾール-5-カルボニトリルは、高度にフッ素化されたピラゾール誘導体であり、その特異な分子構造により優れた化学的安定性と反応性を有します。フッ素原子の導入により、脂溶性の向上や代謝耐性が期待され、医薬品中間体や農薬開発における有用性が注目されています。特に、電子求引性基(トリフルオロメチルおよびペンタフルオロエチル)を有するため、分子設計において精密な物性制御が可能です。カルボニトリル基はさらに反応性サイトとして機能し、多様な化学変換への応用が可能です。

2171830-67-2 structure
商品名:1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-1277709
- 2171830-67-2
- 1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
-
- インチ: 1S/C11H9F8N3/c1-2-3-4-22-6(5-20)7(10(14,15)16)8(21-22)9(12,13)11(17,18)19/h2-4H2,1H3
- InChIKey: BXLAYZICXYCDMK-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)(F)F)(C1C(C(F)(F)F)=C(C#N)N(CCCC)N=1)F
計算された属性
- せいみつぶんしりょう: 335.06687260g/mol
- どういたいしつりょう: 335.06687260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277709-100mg |
2171830-67-2 | 100mg |
$1106.0 | 2023-10-01 | |||
| Enamine | EN300-1277709-250mg |
2171830-67-2 | 250mg |
$1156.0 | 2023-10-01 | |||
| Enamine | EN300-1277709-1.0g |
2171830-67-2 | 1g |
$0.0 | 2023-06-08 | |||
| Enamine | EN300-1277709-5000mg |
2171830-67-2 | 5000mg |
$3645.0 | 2023-10-01 | |||
| Enamine | EN300-1277709-1000mg |
2171830-67-2 | 1000mg |
$1256.0 | 2023-10-01 | |||
| Enamine | EN300-1277709-50mg |
2171830-67-2 | 50mg |
$1056.0 | 2023-10-01 | |||
| Enamine | EN300-1277709-500mg |
2171830-67-2 | 500mg |
$1207.0 | 2023-10-01 | |||
| Enamine | EN300-1277709-10000mg |
2171830-67-2 | 10000mg |
$5405.0 | 2023-10-01 | |||
| Enamine | EN300-1277709-2500mg |
2171830-67-2 | 2500mg |
$2464.0 | 2023-10-01 |
1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
2171830-67-2 (1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 249916-07-2(Borreriagenin)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
